Hsd17B13-IN-65

Description

Hsd17B13-IN-65 (Compound 168) is a selective inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a enzyme implicated in lipid metabolism and liver pathophysiology. It exhibits potent inhibitory activity with an IC50 ≤ 0.1 μM against estradiol, a key substrate of HSD17B13 . This compound is primarily utilized in preclinical research targeting metabolic and liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI).

Properties

Molecular Formula |

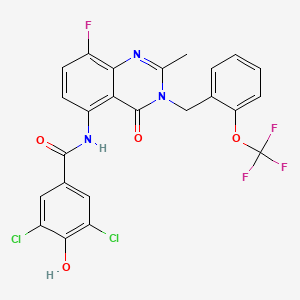

C24H15Cl2F4N3O4 |

|---|---|

Molecular Weight |

556.3 g/mol |

IUPAC Name |

3,5-dichloro-N-[8-fluoro-2-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C24H15Cl2F4N3O4/c1-11-31-20-16(27)6-7-17(32-22(35)13-8-14(25)21(34)15(26)9-13)19(20)23(36)33(11)10-12-4-2-3-5-18(12)37-24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35) |

InChI Key |

RBOVPHNKKHUJMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-65 involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.

Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.

Purification: The final compound is purified using techniques like chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include:

Scaling up reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency and yield.

Automation: Automated systems are used for precise control of reaction conditions and monitoring.

Quality control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-65 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Hsd17B13-IN-65 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the enzyme hydroxysteroid 17-beta-dehydrogenase 13 and its role in lipid metabolism.

Biology: Helps in understanding the biological pathways involving hydroxysteroid 17-beta-dehydrogenase 13 and its impact on liver function.

Medicine: Investigated for its potential therapeutic effects in treating liver diseases, particularly non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.

Industry: Used in the development of new drugs targeting liver diseases and in the study of enzyme inhibitors

Mechanism of Action

Hsd17B13-IN-65 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of steroids and lipid droplets in the liver. By inhibiting this enzyme, this compound reduces the formation of pro-inflammatory lipid mediators and retinol, thereby decreasing hepatic inflammation and fibrosis. The molecular targets include the active site of the enzyme, where the inhibitor binds and prevents its activity .

Comparison with Similar Compounds

CAS 5111-65-9 (C₁₁H₉BrO)

This brominated methoxynaphthalene derivative shares structural motifs with this compound, such as aromatic rings and halogen substituents. Key distinctions include:

Compound 9b (C₁₅H₁₀FNO₂)

A fluorinated compound from b exhibits:

Functional Analogues: CYP Inhibitors

CAS 1721-26-2 (C₉H₁₁NO₂)

This CYP1A2 inhibitor shares a therapeutic focus on metabolic regulation. Key contrasts include:

Comparative Data Tables

Table 1: Molecular and Pharmacokinetic Properties

Research Findings and Selectivity

- This compound : Demonstrates high selectivity for HSD17B13 over other 17β-HSD isoforms, critical for minimizing off-target effects in liver models .

- CAS 5111-65-9 : Broad CYP inhibition limits its utility in targeted therapies but may be advantageous in multi-enzyme modulation .

- Structural Analogues : Fluorine and bromine substituents in compounds like 9b and CAS 5111-65-9 enhance metabolic stability but may compromise solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.